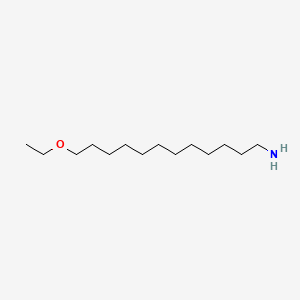
12-Ethoxydodecan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
12-Ethoxydodecan-1-amine is generally synthesized through the reaction of dodecylamine with ethoxylating agents such as ethylene oxide. The reaction typically proceeds by blowing ethylene oxide through the amine at elevated temperatures (around 180°C) and under 1-2 bar of pressure, with potassium hydroxide serving as a catalyst . This process is highly exothermic and requires careful control to avoid thermal runaway .
Industrial Production Methods
Industrial production of this compound follows the same synthetic route but on a larger scale. The process involves continuous feeding of dodecylamine and ethylene oxide into a reactor, maintaining the reaction conditions to ensure consistent product quality. The resulting product is then purified and packaged for various applications .
化学反応の分析
Types of Reactions
12-Ethoxydodecan-1-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: The compound can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxylated group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or other amines can be used under mild conditions.
Major Products Formed
Oxidation: Formation of ethoxylated amine oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted ethoxylated amines.
科学的研究の応用
12-Ethoxydodecan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and reagents.
Medicine: Utilized in the development of drug delivery systems due to its emulsifying properties.
Industry: Widely used in the paint and dye industry as a dispersant, in industrial cleaning agents, and in petroleum processing as an emulsifier
作用機序
The primary mechanism of action of amines, C12-18-alkyl, ethoxylated is its ability to reduce surface tension, making it easier for liquids to penetrate into other substances. This property is due to the ethoxylated group’s ability to interact with both hydrophilic and hydrophobic molecules, allowing it to act as an effective emulsifier and wetting agent .
類似化合物との比較
Similar Compounds
Alcohol Ethoxylates: These are similar in structure but are derived from alcohols instead of amines.
Ethoxylated Fatty Acids: These compounds have similar surfactant properties but are derived from fatty acids.
Ethoxylated Phenols: These are used in similar applications but have different chemical properties due to the phenol group
Uniqueness
12-Ethoxydodecan-1-amine is unique due to its combination of amine and ethoxylated groups, providing both basicity and surfactant properties. This makes it particularly effective in applications requiring both emulsification and pH adjustment .
特性
CAS番号 |
72968-37-7 |
|---|---|
分子式 |
C14H31NO |
分子量 |
229.4 g/mol |
IUPAC名 |
12-ethoxydodecan-1-amine |
InChI |
InChI=1S/C14H31NO/c1-2-16-14-12-10-8-6-4-3-5-7-9-11-13-15/h2-15H2,1H3 |
InChIキー |
CPDAIPKBTBUVDV-UHFFFAOYSA-N |
SMILES |
CCOCCCCCCCCCCCCN |
正規SMILES |
CCOCCCCCCCCCCCCN |
Key on ui other cas no. |
72968-37-7 |
ピクトグラム |
Corrosive; Irritant; Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















